molecular formula C12H11FN2O B1493096 (3-(4-Fluorophenoxy)pyridin-4-yl)methanamine CAS No. 1530838-30-2

(3-(4-Fluorophenoxy)pyridin-4-yl)methanamine

Cat. No. B1493096
CAS RN: 1530838-30-2
M. Wt: 218.23 g/mol
InChI Key: SMPLOHYOYBWWRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-(4-Fluorophenoxy)pyridin-4-yl)methanamine” consists of a pyridine ring attached to a fluorophenyl group via a methanamine bridge. The presence of the fluorine atom and the pyridine ring may influence the compound’s reactivity and interactions.

Scientific Research Applications

Medicinal Chemistry Applications

The research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the identification of potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated significant tumor stasis in human gastric carcinoma models, with one compound advancing into phase I clinical trials due to its promising in vivo efficacy and safety profiles (Schroeder et al., 2009).

Organic Chemistry and Catalysis

Research on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives highlighted their utility in synthesizing unsymmetrical NCN′ pincer palladacycles. These compounds were evaluated for their catalytic activity and showed good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Uptake Studies

Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines were studied for their uptake in cancer cells and photocytotoxicity. These complexes demonstrated significant uptake in the endoplasmic reticulum of cancer cells, with notable photocytotoxic effects upon light exposure. The study suggests these complexes' potential in targeted cancer therapy (Basu et al., 2015).

Fluorescence and Metal Ion Detection

A study on fluoroionophores based on diamine-salicylaldehyde derivatives revealed their spectral diversity and specificity in detecting metal ions like Zn^2+ and Cd^2+. These findings suggest potential applications in developing sensitive and selective probes for metal ions (Hong et al., 2012).

Quantum Yield and Molecular Structure

Investigations into triphenylamine derivatives functionalized with various groups demonstrated their pH-dependent absorptions and emissions, indicating potential applications as fluorescent pH sensors. Such studies are crucial for developing new materials for sensing and imaging applications (Hu et al., 2013).

Mechanism of Action

The mechanism of action of “(3-(4-Fluorophenoxy)pyridin-4-yl)methanamine” is not well-documented. As it is primarily used for research purposes, further studies are needed to elucidate its biological activity and potential applications.

properties

IUPAC Name

[3-(4-fluorophenoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-1-3-11(4-2-10)16-12-8-15-6-5-9(12)7-14/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPLOHYOYBWWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CN=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenoxy)pyridin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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